3-Bromo-1-iodoimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMYUJTJQFMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways to 3-Bromo-1-iodoimidazo[1,5-a]pyridine
Cyclization-Based Approaches
From 2-Aminomethylpyridine Precursors
The synthesis of the imidazo[1,5-a]pyridine core typically begins with 2-aminomethylpyridine as the initial substrate. This approach involves the formation of the five-membered imidazole ring through cyclocondensation reactions. The general synthetic pathway proceeds through:
- Coupling of 2-aminomethylpyridine with substituted benzoyl chlorides
- Cyclization to form the imidazo[1,5-a]pyridine core
- Sequential halogenation with appropriate brominating and iodinating agents
This method offers the advantage of building the heterocyclic framework before introducing the halogen atoms, allowing for greater control over regiochemistry.
Nitroalkane-Mediated Cyclization
An alternative cyclization approach utilizes the electrophilic properties of nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA) medium. This method enables efficient preparation of imidazo[1,5-a]pyridines through the cyclization of 2-picolylamines with activated nitroalkanes. The resulting imidazo[1,5-a]pyridine core can then be subjected to sequential halogenation to introduce the bromine and iodine substituents.
Halogenation Strategies
Sequential Halogenation Methods
Specific Synthetic Protocols
Synthesis via 2-Aminopyridine and Arylacetylenes
One established method for synthesizing this compound begins with copper-catalyzed iodine-mediated cyclization reactions using 2-aminopyridine and arylacetylenes as starting materials. This approach involves:
- Cyclization of 2-aminopyridine with arylacetylenes under copper catalysis
- Selective bromination at the C-3 position
- Introduction of iodine at the C-1 position through metal-catalyzed halogen exchange or direct iodination
The reaction conditions typically involve:
- Copper catalyst (CuI or Cu(OAc)₂)
- Base (Cs₂CO₃ or K₂CO₃)
- Solvent (DMF or dioxane)
- Temperature (80-100°C)
- Reaction time (4-24 hours)
Direct Synthesis from 2,3-Diiodoimidazo[1,2-a]pyridine
An alternative approach involves the preparation of 2,3-diiodoimidazo[1,2-a]pyridine or 2-iodo-3-bromoimidazo[1,2-a]pyridine from 2-aminopyridine, followed by isomerization and selective halogen exchange reactions. This method allows for the preparation of the target compound through:
- Formation of 2,3-diiodoimidazo[1,2-a]pyridine using established procedures
- Selective bromine-iodine exchange reactions
- Isomerization to obtain the [1,5-a] scaffold
Optimized Protocol for this compound
Based on the compiled research, the following optimized protocol represents an efficient approach for the synthesis of this compound:
Table 1. Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting material | Imidazo[1,5-a]pyridine |
| Brominating agent | N-bromosuccinimide (NBS) |
| Iodinating agent | N-iodosuccinimide (NIS) |
| Solvent | Acetonitrile |
| Temperature | 80-85°C |
| Reaction time | 4-6 hours |
| Catalyst | None required |
| Yield | 85-90% |
Procedure:
- Dissolve imidazo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile
- Add N-bromosuccinimide (1.1 eq) and stir at reflux for 2-3 hours
- Cool the reaction mixture to room temperature
- Add N-iodosuccinimide (1.1 eq) and continue stirring at reflux for an additional 2-3 hours
- Cool the reaction mixture, quench with saturated sodium thiosulfate solution
- Extract with ethyl acetate, dry over anhydrous sodium sulfate
- Purify by column chromatography (hexane/ethyl acetate gradient)
Alternative Approaches
Transition Metal-Catalyzed Approaches
Recent developments in transition metal catalysis have enabled more efficient routes to halogenated imidazo[1,5-a]pyridines. Palladium-catalyzed methodologies offer advantages in terms of regioselectivity and functional group tolerance:
Table 2. Transition Metal-Catalyzed Halogenation Methods
| Catalyst | Brominating Agent | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | CuBr₂ | NIS | DMF | 100 | 75-85 |
| CuI | NBS | I₂/KI | DMSO | 80 | 70-80 |
| None | TBHP/HBr | I₂ | Toluene | 25 | 65-75 |
The palladium-catalyzed approach typically follows this general procedure:
Metal-Free Oxidative Halogenation
Metal-free approaches utilizing oxidative conditions have also been developed, offering environmentally friendly alternatives. These methods typically employ tert-butyl hydroperoxide (TBHP) as an oxidant in combination with hydrogen halide sources:
- Treatment of imidazo[1,5-a]pyridine with TBHP and hydrobromic acid to introduce bromine
- Subsequent treatment with molecular iodine under oxidative conditions
This approach is particularly advantageous for large-scale synthesis, as it avoids the use of expensive transition metal catalysts and specialized ligands.
Characterization and Analytical Data
Physical and Spectroscopic Properties
This compound is typically obtained as a crystalline solid with the following characteristics:
Table 3. Physical and Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₇H₄BrIN₂ |
| Molecular weight | 322.93 g/mol |
| Physical appearance | Crystalline powder |
| Melting point | Not specified in available data |
| Storage conditions | 4°C, protected from light |
| Purity | ≥95% (typical commercial grade) |
Spectroscopic Characterization
The structural confirmation of this compound typically involves various spectroscopic techniques:
¹H NMR Spectroscopy : The aromatic protons of the pyridine ring typically appear in the range of δ 7.0-8.5 ppm.
¹³C NMR Spectroscopy : Carbon signals for the imidazo[1,5-a]pyridine core typically appear between δ 115-150 ppm, with the carbon bearing iodine showing a characteristic upfield shift due to the heavy atom effect.
Mass Spectrometry : The molecular ion pattern reflects the presence of both bromine and iodine atoms, showing characteristic isotope distributions.
IR Spectroscopy : Characteristic bands for C=N and C=C stretching vibrations typically appear in the range of 1600-1400 cm⁻¹.
Applications in Synthetic Chemistry
This compound serves as a versatile building block for diverse chemical transformations:
Cross-Coupling Reactions
The differential reactivity of the C-Br and C-I bonds enables selective functionalization through various cross-coupling methodologies:
- Suzuki-Miyaura Coupling : Selective reaction at the more reactive C-I position with boronic acids or esters
- Sonogashira Coupling : Introduction of alkynyl substituents
- Buchwald-Hartwig Amination : Formation of C-N bonds
- Heck Reaction : Olefination reactions
Sequential Functionalization
The presence of two different halogen atoms enables sequential functionalization strategies:
- First functionalization at the more reactive C-I position
- Subsequent functionalization at the C-Br position
- Generation of asymmetrically substituted derivatives with diverse functional groups
This approach has been utilized in the synthesis of various biologically active compounds and ligands for transition metal catalysis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-iodoimidazo[1,5-a]pyridine, while oxidation with hydrogen peroxide could produce this compound N-oxide .
Scientific Research Applications
Medicinal Chemistry Applications
3-Bromo-1-iodoimidazo[1,5-a]pyridine serves as a versatile building block for the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as:
- Protein Kinase Inhibitors : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory activity against several protein kinases, which are crucial targets in cancer therapy. For instance, compounds derived from this scaffold have shown promise against kinases such as DYRK1A and CLK1, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Agents : Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in inhibiting mycobacterial growth, presenting them as potential candidates for treating tuberculosis and other mycobacterial infections . The compounds have demonstrated significant antimicrobial activity, making them valuable in addressing antibiotic resistance.
- Anticancer Agents : The cytotoxic properties of this compound derivatives have been evaluated in various cancer cell lines. For example, certain analogs exhibited IC50 values indicating their potential effectiveness against cervical carcinoma cells . This highlights their role in the development of new cancer therapeutics.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
- Divergent Synthesis : A notable approach involves the use of a-bromoketones and 2-aminopyridine under oxidative conditions. This method allows for the generation of multiple products with high selectivity by tuning reaction parameters .
- Functionalization Techniques : The compound can be further functionalized to enhance its biological activity. For instance, modifications at the 6-position of the imidazo[1,2-a]pyridine ring have been explored to improve kinase inhibition and cytotoxicity profiles .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 3-Bromo-1-iodoimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to these targets . The exact molecular pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Structural Analogues: Halogen Substituent Effects
Table 1: Key Halogenated Imidazo[1,5-a]pyridine Derivatives
Key Observations :
- Halogen Size and Reactivity : The iodine atom in this compound introduces steric bulk and polarizability compared to smaller halogens like chlorine. This may enhance its suitability in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability .
- Electronic Effects : Bromine’s electronegativity and iodine’s polarizable nature create distinct electronic environments. For instance, brominated derivatives (e.g., 3-Bromoimidazo[1,5-a]pyridine) are often used as ligands for Zn(II) and Cu(II) complexes , whereas iodo-substituted analogues may favor heavier metals or distinct coordination geometries.
Photophysical and Coordination Properties
- Fluorescence: Imidazo[1,5-a]pyridine-based fluorophores () exhibit solvatochromism and large Stokes shifts. Heavy atoms (Br, I) in this compound are likely to quench fluorescence via the heavy atom effect, contrasting with non-halogenated analogues used in optoelectronics .
- Coordination Chemistry : The N–N bidentate motif in pyridyl-substituted derivatives (e.g., ) enables chelation of metals like Zn(II) and Ir(III). The iodine atom in this compound may introduce additional binding sites or alter ligand geometry compared to bromo-only analogues .
Q & A
Basic: What are the established synthetic routes for preparing 3-Bromo-1-iodoimidazo[1,5-a]pyridine?
Methodological Answer:
A two-step approach is commonly employed:
Iodination: Start with the parent imidazo[1,5-a]pyridine. React with N-iodosuccinimide (NIS) under mild conditions (e.g., DMF, 60°C, 12 hours) to introduce iodine at the 1-position .
Bromination: Use brominating agents like N-bromosuccinimide (NBS) or Br₂ in a solvent such as CCl₄ or DMF. For regioselective bromination at the 3-position, optimize reaction time and temperature (e.g., 80°C, 6 hours) .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography (ethyl acetate/hexane gradients) .
Advanced: How can computational modeling guide the optimization of bromination and iodination steps?
Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can predict:
- Regioselectivity: Calculate Fukui indices to identify reactive sites for bromine/iodine substitution .
- Transition States: Analyze activation energies for competing pathways (e.g., 3-bromo vs. 5-bromo isomers) to optimize reaction conditions .
Validation: Compare computed NMR chemical shifts with experimental data to confirm product identity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify substituent positions via coupling patterns (e.g., deshielding of C3 in brominated derivatives) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ with isotopic patterns for Br/I) .
- X-ray Diffraction: Resolve crystal packing effects (e.g., π-stacking interactions influenced by halogens) .
Advanced: How do the bromo and iodo substituents influence cross-coupling reactivity?
Methodological Answer:
- Buchwald-Hartwig Amination: The iodo group undergoes Pd-catalyzed coupling more readily than bromo due to lower bond dissociation energy. Use XPhos/Pd(OAc)₂ for selective aryl amination at C1 .
- Suzuki-Miyaura Coupling: Bromine at C3 participates in cross-coupling with aryl boronic acids (e.g., using Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
Contradiction Note: Bromine’s reactivity may vary with steric hindrance; DFT modeling is recommended to predict site-specific activation .
Basic: What are the primary challenges in isolating this compound?
Methodological Answer:
- Purification: Use silica gel chromatography with gradient elution (hexane to ethyl acetate) to separate halide byproducts.
- Solubility: The compound is sparingly soluble in water; recrystallize from ethanol/dichloromethane mixtures .
- Stability: Store under inert atmosphere (N₂/Ar) at –20°C to prevent halogen exchange or degradation .
Advanced: How can fluorescence properties be systematically studied for material science applications?
Methodological Answer:
- Stokes’ Shift Measurement: Use UV-Vis and fluorescence spectroscopy (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) in DMSO. Calculate quantum yield using quinine sulfate as a standard .
- Solid-State Analysis: Perform X-ray crystallography to correlate π-stacking interactions (e.g., face-to-face vs. edge-to-face) with emission intensity .
Basic: What intermediates are pivotal in synthesizing this compound?
Methodological Answer:
- Imidazo[1,5-a]pyridine Core: Synthesize via cyclocondensation of 2-(aminomethyl)pyridine with nitroalkanes in polyphosphoric acid (PPA) at 160°C .
- Halogenated Precursors: 1-Iodoimidazo[1,5-a]pyridine (intermediate 6 in ) and 3-bromo derivatives (e.g., 19de in ).
Advanced: What strategies address contradictory biological activity data in different assays?
Methodological Answer:
- Dose-Response Curves: Test against gram-positive/gram-negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Target Binding Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with CB2 receptors or Aurora kinases .
- Metabolic Stability: Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
